molecular formula C10H16NO3- B184906 1,1-Cyclohexanediacetic acid monoamide CAS No. 99189-60-3

1,1-Cyclohexanediacetic acid monoamide

Cat. No.: B184906
CAS No.: 99189-60-3
M. Wt: 199.25 g/mol
InChI Key: QJGSJXLCJRXTRY-UHFFFAOYSA-N
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Description

1,1-Cyclohexanediacetic acid monoamide: is a chemical compound with the molecular formula C10H17NO3. This compound has neurological properties and is used in various scientific research applications .

Chemical Reactions Analysis

Types of Reactions: 1,1-Cyclohexanediacetic acid monoamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1-Cyclohexanediacetic acid monoamide has several scientific research applications, including:

Comparison with Similar Compounds

  • 1,1-Cyclohexanediacetic acid
  • 3,3-Pentamethyleneglutaramic acid
  • Gabapentin

Comparison: 1,1-Cyclohexanediacetic acid monoamide is unique due to its specific structure and properties. Unlike 1,1-cyclohexanediacetic acid, which is a precursor, the monoamide form has an amide group that imparts different chemical reactivity and biological activity. Compared to gabapentin, this compound is an intermediate rather than the final active pharmaceutical ingredient .

Properties

IUPAC Name

2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGSJXLCJRXTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349837
Record name 1,1-Cyclohexanediacetic acid monoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99189-60-3
Record name 1,1-Cyclohexanediacetic acid monoamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99189-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cyclohexanediacetic acid monoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-cyclohexanediacetic acid monoamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1-CYCLOHEXANEDIACETIC ACID MONOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2L6GJL8MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,1-Cyclohexanediacetic acid monoamide in the synthesis of Gabapentin?

A: this compound is a crucial precursor in the synthesis of Gabapentin lactam, which itself is a penultimate intermediate in the production of Gabapentin []. The research highlights a novel and efficient method for synthesizing Gabapentin lactam from this compound using a Hofmann reaction with various chlorinating agents []. This new approach offers a potentially advantageous alternative to traditional synthetic routes.

Q2: Can you elaborate on the novel process for Gabapentin lactam synthesis described in the research using this compound?

A: The research introduces a novel method for synthesizing Gabapentin lactam from this compound, employing a Hofmann reaction []. This reaction typically involves converting an amide to an amine with a one-carbon atom reduction.

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